16-Deethylindanomycin

Description

isolated from Streptomyces setonii

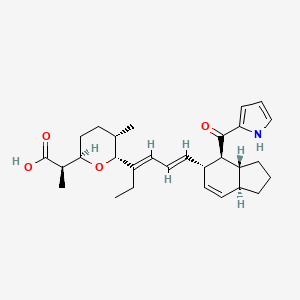

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZFOQSMGNAIJM-IWHHVUORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C=C\[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346667 | |

| Record name | 16-Deethylindanomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106803-22-9, 117615-33-5 | |

| Record name | Omomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106803229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Deethylindanomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117615335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Deethylindanomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 16-Deethylindanomycin: Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Deethylindanomycin, also known as A83094A, is a pyrrole-ether antibiotic discovered from the fermentation broth of the bacterium Streptomyces setonii.[1] Structurally analogous to the known ionophore indanomycin, this compound exhibits significant in vitro activity against a range of Gram-positive bacteria and coccidial parasites.[1][2] Its mechanism of action is attributed to its ionophoretic properties, which disrupt cellular ion homeostasis, leading to cell death.[3][4] This technical guide provides a comprehensive overview of the discovery, origin, biological activity, and experimental protocols related to this compound, serving as a valuable resource for researchers in the fields of natural product discovery and antibiotic development.

Discovery and Origin

This compound was first isolated and characterized by researchers at Lilly Research Laboratories. The producing organism, a strain of Streptomyces setonii, was identified through a screening program for novel antimicrobial agents.[1] The taxonomy of the producing strain was established through morphological and cultural characterization.

The biosynthesis of the structurally related indanomycin in Streptomyces antibioticus proceeds through a hybrid nonribosomal peptide-polyketide synthase (NRPS-PKS) pathway. The primary metabolic precursors for indanomycin have been identified as one unit of L-proline, six units of malonyl-CoA, two units of methylmalonyl-CoA, and two units of ethylmalonyl-CoA. It is highly probable that this compound shares a similar biosynthetic origin, with variations in the starter or extender units accounting for the structural difference.

Physicochemical Properties and Structure Elucidation

This compound is a polyether antibiotic with the molecular formula C29H39NO4 and a molecular weight of 465.62 g/mol . The structure was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods are standard in the structural determination of novel natural products.

Biological Activity

This compound has demonstrated potent in vitro activity against various Gram-positive bacteria and the coccidial parasite Eimeria tenella.[1][2]

Antibacterial Activity

The compound is particularly effective against strains of Staphylococcus and Streptococcus.

| Organism | MIC (µg/mL) |

| Staphylococcus aureus (various strains) | 4 |

| Streptococcus spp. | 4 |

| Streptococcus pneumoniae | 2 |

| Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against select Gram-positive bacteria.[2] |

Anticoccidial Activity

This compound inhibits the development of Eimeria tenella in vitro.[2] However, in vivo studies in chicks showed it to be inactive when administered in feed at a dose of 200 µg/g.[2]

Mechanism of Action and Signaling Pathways

As a polyether ionophore, this compound functions by transporting cations across biological membranes, thereby disrupting the electrochemical gradients essential for cellular function.[2][3][4] This disruption of ion homeostasis can lead to a cascade of downstream effects, including:

-

Alteration of Membrane Potential: The transport of ions dissipates the membrane potential required for processes such as ATP synthesis and nutrient transport.

-

Induction of Osmotic Stress: The influx of ions can lead to cellular swelling and eventual lysis.

-

Disruption of Cellular Signaling: Ionophores can interfere with signaling pathways that are dependent on specific ion concentrations, such as calcium-dependent signaling.[5][6] this compound has been shown to induce histamine release from mast cells and basophils in a calcium-dependent manner.[2]

The specific signaling pathways directly modulated by this compound require further detailed investigation.

Caption: General mechanism of action for an ionophore like this compound.

Experimental Protocols

The following are detailed methodologies for the production, isolation, and characterization of this compound based on established procedures for similar natural products.

Fermentation of Streptomyces setonii

A culture of Streptomyces setonii is grown in a suitable fermentation medium to produce this compound.

Vegetative Medium:

-

Trypticase soy broth: 30 g/L

-

Yeast extract: 3 g/L

-

Glucose: 10 g/L

-

Malt extract: 10 g/L

-

Adjust pH to 7.0 before sterilization.

Production Medium:

-

Tomato paste: 20 g/L

-

Oatmeal: 20 g/L

-

Glucose: 15 g/L

-

Trace element solution: 1 mL/L

-

Adjust pH to 6.8 before sterilization.

Procedure:

-

Inoculate the vegetative medium with a spore suspension or mycelial fragment of S. setonii.

-

Incubate at 28-30°C with shaking (250 rpm) for 48-72 hours.

-

Use the vegetative culture to inoculate the production medium (5-10% v/v).

-

Incubate the production culture at 28-30°C with shaking (250 rpm) for 5-7 days.

-

Monitor the production of this compound using a suitable analytical method such as HPLC.

Isolation and Purification

This compound is extracted from the fermentation broth and purified using chromatographic techniques.

Procedure:

-

Separate the mycelia from the fermentation broth by centrifugation or filtration.

-

Extract the mycelial cake with an organic solvent such as acetone or methanol.

-

Concentrate the solvent extract under reduced pressure.

-

Partition the concentrated extract between ethyl acetate and water.

-

Separate the ethyl acetate layer, dry it over anhydrous sodium sulfate, and concentrate to yield a crude extract.

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Structural Elucidation

The purified compound is subjected to spectroscopic analysis to determine its structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the chemical structure and stereochemistry of the molecule.

Caption: Experimental workflow for the discovery of this compound.

Conclusion and Future Perspectives

This compound represents a promising class of ionophore antibiotics with potent activity against Gram-positive bacteria. Its discovery highlights the continued importance of Streptomyces as a source of novel bioactive compounds. Further research is warranted to explore the full therapeutic potential of this molecule, including detailed studies on its mechanism of action, in vivo efficacy, and potential for chemical modification to improve its pharmacological properties. Understanding the specific signaling pathways affected by this compound could also open new avenues for its application in other therapeutic areas.

References

- 1. This compound (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

16-Deethylindanomycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Deethylindanomycin, also known as A-83094A or Omomycin, is a polyether ionophore antibiotic produced by strains of Streptomyces, notably Streptomyces setonii and Streptomyces antibioticus.[1][2] Structurally similar to indanomycin, it exhibits significant in vitro activity against a range of Gram-positive bacteria and coccidia.[1] Its mechanism of action is primarily attributed to its ability to function as a selective potassium ionophore, disrupting cellular membrane potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, isolation and potential synthetic methodologies, and the known signaling pathways affected by this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule featuring a pyrrole-ether structure. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Molecular Formula | C₂₉H₃₉NO₄ |

| Molecular Weight | 465.6 g/mol [3] |

| CAS Number | 117615-33-5[4] |

| Synonyms | A-83094A, Omomycin, Deethylindanomycin[3][5][6] |

| InChI | InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1 |

| SMILES | CC/C(=C\C=C[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4--INVALID-LINK----INVALID-LINK--C(=O)O">C@HC |

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

| Physical State | Solid[3] |

| Storage Temperature | -20°C[3] |

| Stability | ≥ 4 years at -20°C[3] |

| Solubility | Information not readily available. Likely soluble in organic solvents like DMSO, ethanol, and methanol. |

| Melting Point | Not specified in the available literature. |

Biological Properties and Activity

This compound is recognized for its potent biological activities, primarily as an antibacterial and anticoccidial agent. Its function as a potassium ionophore is central to its biological effects.

Antibacterial Activity

This compound is active against a variety of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for several strains are detailed below.

Table 3: Antibacterial Spectrum of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (various strains) | 4 | [3] |

| Streptococcus spp. | 4 | [3] |

| Streptococcus pneumoniae | 2 | [3] |

| Staphylococcus aureus | 4.0 - 8.0 | [2] |

Anticoccidial Activity

The compound has demonstrated activity against coccidia in vitro, specifically inhibiting the development of Eimeria tenella. However, it was found to be inactive against E. tenella infections in chicks when administered in their diet.[3]

Ionophoric Properties and Mechanism of Action

This compound acts as an ionophore, a lipid-soluble molecule that can transport ions across a lipid bilayer. It shows a higher selectivity for potassium ions (K⁺) over other cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and sodium (Na⁺).[3] This selective transport of potassium ions across the cell membrane disrupts the natural ion gradients, leading to a breakdown of the membrane potential, which is crucial for many cellular processes.

Histamine Release

In vitro studies have shown that this compound can induce the release of histamine from rodent mast cells and human basophils in a calcium-dependent manner.[3]

Experimental Protocols

Isolation and Characterization

The primary method for obtaining this compound is through fermentation of Streptomyces setonii, followed by extraction and purification. The general workflow is outlined below, based on the initial characterization by Larsen et al. (1988).

Antibacterial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

-

Serial Dilution: Perform serial twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Plausible Synthetic Approach

A total synthesis of this compound has not been explicitly reported. However, a plausible synthetic strategy can be devised based on the successful total synthesis of the structurally related ionophore, indanomycin.[7][8][9] A convergent synthetic approach is likely to be most effective.

The synthesis would likely involve the preparation of two key fragments: the indane-pyrrole moiety and the substituted tetrahydropyran ring. These fragments would then be coupled, followed by further functional group manipulations to complete the synthesis. The synthesis of polyether ionophores often involves stereoselective aldol reactions, Wittig-type reactions, and intramolecular cyclizations to construct the complex cyclic ether systems.[3][10]

Signaling Pathways and Mechanisms of Action

Disruption of Membrane Potential by Potassium Ionophoric Activity

As a potassium ionophore, this compound inserts into the cell membrane and facilitates the transport of K⁺ ions down their concentration gradient (out of the cell). This leads to hyperpolarization of the cell membrane, disrupting the membrane potential, which is critical for numerous cellular functions, including nutrient transport, ATP synthesis, and maintenance of cellular homeostasis.

Induction of Histamine Release from Mast Cells

The induction of histamine release from mast cells is a complex process. While the precise mechanism for this compound is not fully elucidated, it is known to be calcium-dependent.[3] It may involve the ionophore's effect on membrane potential, leading to calcium influx and subsequent degranulation of mast cells, releasing histamine and other inflammatory mediators.

Conclusion

This compound is a potent polyether antibiotic with significant potential for further investigation. Its selective activity against Gram-positive bacteria and its well-defined mechanism of action as a potassium ionophore make it an interesting candidate for drug development and a valuable tool for studying ion transport and membrane biology. Further research is warranted to fully elucidate its synthetic pathways, expand upon its biological activity profile, and explore its therapeutic potential.

References

- 1. This compound (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Expanding the antibacterial selectivity of polyether ionophore antibiotics through diversity-focused semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. communities.springernature.com [communities.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

16-Deethylindanomycin: A Technical Guide for Researchers

An In-depth Examination of a Unique Pyrrole-Ether Polyether Antibiotic

Abstract

16-Deethylindanomycin, also known as A83094A, is a polyether antibiotic belonging to the pyrrole-ether class, produced by the bacterium Streptomyces setonii. Structurally similar to indanomycin, it exhibits a distinct biological profile characterized by its activity against Gram-positive bacteria and coccidian parasites. Its mechanism of action is attributed to its function as a potassium-selective ionophore, disrupting the crucial ion gradients across cellular membranes, which leads to cell death. This technical guide provides a comprehensive overview of this compound, consolidating available data on its biological activity, detailing experimental protocols for its study, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the potential of polyether antibiotics.

Introduction

Polyether antibiotics are a class of naturally occurring lipid-soluble compounds capable of forming complexes with metal cations and transporting them across biological membranes.[1][2] This ionophoretic activity disrupts the electrochemical gradients essential for cellular function, leading to their potent antimicrobial effects.[3] this compound is a notable member of this class, distinguished by its pyrrole-ether structure.[1] It is produced by Streptomyces setonii and demonstrates significant in vitro activity against a range of Gram-positive pathogens and coccidia, single-celled parasites that cause significant disease in livestock.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₉NO₄ | [1] |

| Molecular Weight | 465.63 g/mol | [1] |

| Class | Polyether Antibiotic, Pyrrole-Ether | [1] |

| Producing Organism | Streptomyces setonii | [1] |

Biological Activity

This compound's primary biological function is its antimicrobial activity, which is particularly pronounced against Gram-positive bacteria and coccidian parasites.

Antibacterial Activity

The antibacterial efficacy of this compound is attributed to its ability to function as a potassium ionophore, leading to the dissipation of the transmembrane potassium gradient. This disruption of ion homeostasis is detrimental to bacterial survival.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 4.0 - 8.0 | [4] |

Further comprehensive data on a wider range of bacterial strains is a current research gap.

Anticoccidial Activity

This compound has demonstrated in vitro activity against coccidia, which are protozoan parasites of significant concern in the agricultural sector.[1] The precise quantitative measures of this activity, such as the reduction in oocyst output or lesion scores in vivo, require further investigation.

Cytotoxicity

Mechanism of Action

The primary mechanism of action of this compound is its function as a potassium-selective ionophore. This process involves the encapsulation of a potassium ion (K⁺) within its cyclic ether structure, facilitating the transport of the ion across the lipid bilayer of the cell membrane. This disrupts the vital potassium ion gradient maintained by the bacterial cell.

The downstream consequences of this ion gradient collapse are multifaceted and ultimately lead to cell death. The dissipation of the membrane potential can inhibit essential cellular processes that are dependent on the proton motive force, such as ATP synthesis.[6] The significant change in intracellular ion concentration can also trigger a cascade of events leading to cellular demise, including the induction of autophagic processes and mitochondrial swelling in eukaryotic cells, and a general disruption of cellular homeostasis in bacteria.[3]

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

Fermentation and Isolation of this compound

The following protocol is based on the initial discovery and characterization of this compound (A83094A) from Streptomyces setonii.[1]

Workflow for Fermentation and Isolation:

Detailed Methodology:

-

Culture Maintenance and Inoculum Development: A culture of Streptomyces setonii is maintained on a suitable agar medium. For inoculum development, a vegetative culture is grown in a seed medium.

-

Fermentation: The production of this compound is carried out in a suitable fermentation medium under controlled conditions of temperature, pH, and aeration.

-

Isolation:

-

The whole fermentation broth is typically harvested and the mycelia are separated from the broth by centrifugation or filtration.

-

The antibiotic is extracted from the filtered broth using a water-immiscible organic solvent (e.g., ethyl acetate, chloroform).

-

The organic extract is concentrated under reduced pressure to yield a crude extract.

-

-

Purification: The crude extract is subjected to chromatographic techniques, such as silica gel column chromatography, to purify this compound. The fractions are monitored for activity using a bioassay.

-

Crystallization and Characterization: The purified antibiotic can be crystallized from a suitable solvent system. The structure and purity are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Workflow for MIC Determination:

Detailed Protocol:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension standardized to a specific optical density, which corresponds to a known colony-forming unit (CFU) concentration (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Ionophore Activity Assay (Potassium Selectivity)

The potassium ionophore activity of this compound can be assessed by measuring its ability to induce potassium ion flux across an artificial membrane, such as a liposome membrane, using a potassium-sensitive electrode or a fluorescent indicator.

Detailed Protocol:

-

Liposome Preparation: Prepare unilamellar liposomes loaded with a high concentration of a potassium salt (e.g., KCl) in a buffer.

-

External Buffer: Resuspend the potassium-loaded liposomes in a potassium-free buffer.

-

Measurement Setup: Place the liposome suspension in a stirred cuvette with a potassium-selective electrode or a potassium-sensitive fluorescent dye.

-

Addition of Ionophore: Add a solution of this compound to the liposome suspension.

-

Data Acquisition: Monitor the change in the external potassium concentration or fluorescence over time. An increase in the external potassium concentration or a change in fluorescence indicates that the ionophore is transporting potassium out of the liposomes.

-

Selectivity Determination: To determine selectivity, the experiment can be repeated with liposomes loaded with other cations (e.g., Na⁺, Ca²⁺, Mg²⁺) and the rate of ion efflux can be compared.

Synthesis

While the total synthesis of this compound (A83094A) has not been explicitly detailed in widely available literature, the synthesis of the structurally related indanomycin and other pyrrole-ether antibiotics has been achieved. These synthetic routes often involve complex multi-step processes to construct the intricate polycyclic structure and introduce the correct stereochemistry. The development of a concise and efficient total synthesis of this compound would be a significant achievement, enabling the production of analogues for structure-activity relationship studies.

Conclusion and Future Directions

This compound is a compelling polyether antibiotic with demonstrated activity against Gram-positive bacteria and coccidia. Its mode of action as a potassium-selective ionophore presents a clear mechanism for its antimicrobial effects. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Comprehensive Biological Profiling: A broader evaluation of its antimicrobial spectrum, including against drug-resistant strains, is needed. Detailed in vivo efficacy studies for both its antibacterial and anticoccidial activities are also crucial.

-

Toxicology and Selectivity: In-depth cytotoxicity studies against a panel of mammalian cell lines are required to determine its therapeutic index.

-

Mechanism of Resistance: Understanding the potential mechanisms by which bacteria could develop resistance to this compound is essential for its long-term viability as a therapeutic agent.

-

Medicinal Chemistry Efforts: The development of a total synthesis would open the door to the creation of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. This compound (A83094A), a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Perturbation of intracellular K(+) homeostasis with valinomycin promotes cell death by mitochondrial swelling and autophagic processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

In-depth Technical Guide to the Ionophoric Properties of 16-Deethylindanomycin

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Direct quantitative data and detailed experimental protocols for 16-Deethylindanomycin are not extensively available in public literature. This guide leverages data and methodologies from its close structural analog, Indanomycin, to provide a comprehensive technical overview of its probable ionophoric characteristics.

Introduction

This compound is a pyrrole-ether antibiotic produced by Streptomyces setonii. Structurally analogous to the well-characterized ionophore Indanomycin (X-14547A), it is presumed to share a similar mechanism of action involving the transport of cations across lipid membranes.[1] This property underlies its biological activities, including its efficacy against Gram-positive bacteria and coccidia.[1] Understanding the ionophoric nature of this compound is crucial for its potential development as a therapeutic agent or a research tool.

Indanomycin is a carboxylic acid ionophore known to form stable complexes with both monovalent and divalent cations, facilitating their transport across hydrophobic barriers.[2] This guide will provide an in-depth exploration of the theoretical ionophoric properties of this compound, based on the established characteristics of Indanomycin. We will delve into the experimental protocols used to quantify these properties and present the anticipated data in a structured format.

Core Ionophoric Properties: A Quantitative Perspective (Based on Indanomycin)

The ionophoric activity of a compound is defined by its ion selectivity, the stability of the ion-ionophore complex, and the rate at which it can transport ions. The following tables summarize the expected quantitative data for this compound, extrapolated from studies on Indanomycin and other polyether ionophores.

Table 2.1: Cation Selectivity Profile

| Cation | Selectivity Ratio (relative to Na+) |

| Li+ | Data not available |

| Na+ | 1.00 |

| K+ | Data not available |

| Rb+ | Data not available |

| Cs+ | Data not available |

| Mg2+ | Data not available |

| Ca2+ | Data not available |

| Sr2+ | Data not available |

| Ba2+ | Data not available |

| Note: Specific selectivity ratios for Indanomycin are not readily found in the literature. The table structure is provided for illustrative purposes. The general affinity is for both mono- and divalent cations. |

Table 2.2: Cation Complex Stability Constants

| Cation | Stability Constant (log K) | Solvent System |

| Na+ | Data not available | Methanol |

| K+ | Data not available | Methanol |

| Ca2+ | Data not available | Methanol |

| Note: While Indanomycin is known to form complexes, specific stability constants are not widely reported. This table illustrates the format for such data. |

Table 2.3: Ion Transport Rates

| Cation | Transport Rate (ions/sec/molecule) | Membrane System |

| Na+ | Data not available | Artificial Lipid Bilayer |

| K+ | Data not available | Artificial Lipid Bilayer |

| Ca2+ | Data not available | Artificial Lipid Bilayer |

| Note: Transport rates are highly dependent on experimental conditions. This table provides a template for presenting such data. |

Experimental Protocols for Characterizing Ionophoric Properties

The following sections detail the methodologies for key experiments used to determine the ionophoric characteristics of compounds like this compound.

Determination of Cation Selectivity by Potentiometry

Potentiometry, using ion-selective electrodes (ISEs), is a fundamental technique to quantify the preference of an ionophore for different cations.

Protocol:

-

Membrane Preparation:

-

A polymeric membrane is prepared by dissolving a high molecular weight PVC, a plasticizer (e.g., o-nitrophenyl octyl ether), the ionophore (this compound), and a lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate) in a volatile solvent like tetrahydrofuran (THF).

-

The resulting solution is poured into a glass ring on a flat surface and the solvent is allowed to evaporate slowly, forming a thin, uniform membrane.

-

Small discs are cut from the membrane and mounted into ISE bodies.

-

-

Electrode Assembly:

-

The ISE body is filled with an internal reference solution containing a fixed concentration of the primary ion (e.g., 0.1 M NaCl).

-

An internal reference electrode (e.g., Ag/AgCl) is immersed in this solution.

-

-

Measurement of Potentiometric Selectivity Coefficients:

-

The potential of the ISE is measured against an external reference electrode in solutions containing varying concentrations of the primary ion.

-

The same measurements are repeated with solutions of interfering ions.

-

The selectivity coefficient (K_ij) is calculated using the Fixed Interference Method (FIM) or the Separate Solution Method (SSM).

-

Diagram 3.1: Potentiometric Selectivity Measurement Workflow

Caption: Workflow for determining cation selectivity using potentiometry.

Determination of Binding Constants by Fluorescence Spectroscopy

Fluorescence spectroscopy can be employed to determine the binding constant between the ionophore and a cation, often using a fluorescent probe that is sensitive to its local environment.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

-

Prepare stock solutions of the cations of interest (e.g., NaCl, KCl, CaCl2) in a buffer solution.

-

Prepare a stock solution of a fluorescent probe (e.g., 1-anilino-8-naphthalene sulfonate, ANS).

-

-

Titration:

-

In a cuvette, mix the ionophore and the fluorescent probe in the buffer solution.

-

Record the initial fluorescence spectrum.

-

Incrementally add aliquots of the cation solution to the cuvette.

-

After each addition, allow the solution to equilibrate and record the fluorescence spectrum.

-

-

Data Analysis:

-

The change in fluorescence intensity or the shift in the emission maximum is plotted against the cation concentration.

-

The binding constant (K) is determined by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 or 1:2 binding).

-

Diagram 3.2: Fluorescence Spectroscopy Titration Workflow

Caption: Workflow for determining cation binding constants using fluorescence spectroscopy.

U-Tube Liquid Membrane Transport Experiment

This experiment provides a direct measure of the ionophore's ability to transport cations across a bulk liquid membrane.

Protocol:

-

Apparatus Setup:

-

A U-shaped glass tube is used.

-

The bottom of the U-tube is filled with a dense, water-immiscible organic solvent (e.g., chloroform) containing the ionophore, this compound. This serves as the liquid membrane.

-

One arm of the U-tube (the source phase) is filled with an aqueous solution of the cation to be transported.

-

The other arm (the receiving phase) is filled with an aqueous solution, initially free of the transported cation.

-

-

Transport:

-

The system is stirred gently and allowed to stand for a defined period.

-

The ionophore forms a complex with the cation at the source phase-membrane interface, diffuses across the membrane, and releases the cation at the membrane-receiving phase interface.

-

-

Quantification:

-

At regular intervals, samples are taken from the receiving phase.

-

The concentration of the transported cation in the receiving phase is determined using a suitable analytical technique (e.g., atomic absorption spectroscopy or ion chromatography).

-

The transport rate is calculated from the increase in cation concentration in the receiving phase over time.

-

Diagram 3.3: U-Tube Transport Experiment Setup

References

A Deep Dive into the Structural and Functional Relationship of 16-Deethylindanomycin and Indanomycin

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relationship between two closely related natural products, 16-Deethylindanomycin and indanomycin. Both are potent antibacterial agents produced by soil-dwelling bacteria of the genus Streptomyces. This document details their structural characteristics, biological activities, and the experimental methodologies used for their isolation and evaluation, offering valuable insights for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction: A Tale of Two Analogs

Indanomycin, first isolated from Streptomyces antibioticus, is a polyether antibiotic belonging to the pyrroloketoindane class, characterized by a unique indane ring structure. It is a well-established ionophore with a broad spectrum of biological activities, including activity against Gram-positive bacteria, as well as antihypertensive and antitumor properties.

This compound, produced by Streptomyces setonii, is a structural analog of indanomycin. As its name suggests, it lacks an ethyl group present in the indanomycin structure. This subtle structural modification, however, can have significant implications for its biological activity and physicochemical properties. This guide aims to explore these differences and similarities in detail.

Structural and Physicochemical Properties

The core chemical structure of both indanomycin and this compound is a complex polyketide-derived scaffold. The key differentiating feature is the absence of an ethyl group at position 16 in this compound.

Table 1: Physicochemical Properties of Indanomycin and this compound

| Property | Indanomycin | This compound |

| Molecular Formula | C₃₁H₄₃NO₄ | C₂₉H₃₉NO₄ |

| Molecular Weight | 493.7 g/mol | 465.6 g/mol |

| Producing Organism | Streptomyces antibioticus | Streptomyces setonii |

| Chemical Class | Polyether antibiotic, Ionophore, Pyrroloketoindane | Polyether antibiotic, Pyrrole-ether |

Biological Activity: A Comparative Analysis

Both indanomycin and this compound exhibit potent activity against Gram-positive bacteria. The primary mechanism of action for indanomycin is its function as an ionophore, disrupting the ion gradients across the bacterial cell membrane, which is crucial for cell viability. While not explicitly stated, it is highly probable that this compound shares this ionophoric mechanism due to its structural similarity.

Table 2: In Vitro Antibacterial Activity of Indanomycin and this compound

| Compound | Organism | MIC (μg/mL) |

| Indanomycin | Gram-positive bacteria | ≤0.2 |

| This compound | Staphylococcus aureus | 4.0-8.0 |

| Indanomycin-related antibiotics (including this compound) | Staphylococcus aureus | 4.0-8.0 |

MIC: Minimum Inhibitory Concentration

Beyond their antibacterial properties, both compounds have been investigated for other biological activities. Indanomycin has shown insecticidal and antiviral activities. This compound has been reported to be active against coccidia, a group of protozoan parasites.

Experimental Protocols

Fermentation and Isolation of Indanomycin and this compound

The production of these antibiotics is typically achieved through submerged fermentation of the respective Streptomyces strains. The following is a generalized protocol based on standard methods for isolating antibiotics from Streptomyces.

Generalized Fermentation and Isolation Workflow

Caption: Generalized workflow for the fermentation, extraction, and purification of antibiotics from Streptomyces.

Detailed Steps:

-

Inoculum Preparation: A seed culture of Streptomyces antibioticus or Streptomyces setonii is prepared by inoculating a suitable liquid medium and incubating for 2-3 days.

-

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The fermentation is carried out for 5-7 days under controlled conditions of temperature, pH, and aeration.

-

Extraction: After fermentation, the culture broth is harvested. The mycelium and supernatant are separated by centrifugation. The antibiotic is extracted from the mycelium using a polar organic solvent like acetone or methanol. The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate.

-

Purification: The crude extracts are combined, concentrated, and subjected to a series of chromatographic techniques. This typically involves silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency. The broth microdilution method is a standard and widely used technique for determining MIC values.

Broth Microdilution Assay Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

-

Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the test compound (indanomycin or this compound) is prepared in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final concentration for the assay.

-

Inoculation and Incubation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Mechanism of Action: The Ionophore Effect

Indanomycin's primary mode of action is its ability to function as an ionophore. It can form lipid-soluble complexes with cations (like K⁺, Na⁺, Ca²⁺) and transport them across the otherwise impermeable bacterial cell membrane. This disrupts the essential ion gradients that are vital for numerous cellular processes, including nutrient transport, ATP synthesis, and maintenance of membrane potential. The collapse of these gradients ultimately leads to cell death.

Proposed Mechanism of Indanomycin as an Ionophore

Caption: Proposed mechanism of action of indanomycin as an ionophore, facilitating cation transport across the bacterial cell membrane.

Conclusion and Future Perspectives

This compound and indanomycin represent a fascinating pair of structurally related natural products with potent antibacterial activity. While indanomycin has been more extensively studied, the discovery of this compound highlights the chemical diversity that can arise from subtle biosynthetic modifications. The available data suggests that indanomycin may be a more potent antibacterial agent, but further side-by-side comparative studies are warranted.

Future research should focus on:

-

A comprehensive comparative evaluation of the antimicrobial spectra of both compounds against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Detailed studies into the mechanism of action of this compound to confirm its presumed ionophoric activity.

-

Exploration of the anticoccidial and other biological activities of both compounds to identify potential new therapeutic applications.

-

Semisynthetic modification of both natural product scaffolds to potentially enhance their potency, selectivity, and pharmacokinetic properties.

Understanding the structure-activity relationships within the indanomycin class of antibiotics will undoubtedly pave the way for the development of novel and effective therapeutic agents.

In Vitro Anticoccidial Activity of 16-Deethylindanomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The continuous emergence of drug-resistant strains necessitates the discovery and development of novel anticoccidial agents. 16-Deethylindanomycin, an unusual pyrrolic ionophore related to indanomycin, has been identified as a compound with activity against coccidia, specifically Eimeria tenella.[1] Ionophores are a class of anticoccidial compounds that act against the extracellular stages of the parasite's life cycle.[2] They disrupt the ion concentration across the parasite's cell membrane, leading to cell death.[3]

While specific quantitative data on the in vitro anticoccidial activity of this compound is not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of the standard experimental protocols and data presentation formats used to evaluate such compounds. The methodologies outlined below are fundamental for the preclinical assessment of potential anticoccidial drug candidates.

Data Presentation

The effective evaluation of anticoccidial compounds relies on the clear and concise presentation of quantitative data. The following tables are examples of how such data is typically structured for comparative analysis.

Table 1: In Vitro Efficacy of this compound against Eimeria tenella

| Compound | Concentration (µg/mL) | Inhibition of Sporozoite Invasion (%) | Inhibition of Intracellular Development (%) | IC50 (µg/mL) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Diclazuril (Control) | Example Value | Example Value | Example Value | Example Value |

| Monensin (Control) | Example Value | Example Value | Example Value | Example Value |

Table 2: Cytotoxicity Profile of this compound

| Compound | Cell Line | CC50 (µg/mL) | Selectivity Index (CC50/IC50) |

| This compound | Madin-Darby Bovine Kidney (MDBK) | Data not available | Data not available |

| This compound | Chicken Kidney Cells (CKC) | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the anticoccidial activity of compounds like this compound.

Eimeria tenella Sporozoite Invasion Assay

This assay determines the ability of a compound to inhibit the invasion of host cells by Eimeria sporozoites.

-

Materials:

-

Madin-Darby Bovine Kidney (MDBK) cells

-

Eimeria tenella oocysts

-

Culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

Positive control (e.g., Diclazuril)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Staining solution (e.g., Giemsa stain)

-

-

Protocol:

-

Seed MDBK cells in 96-well plates and culture until a confluent monolayer is formed.

-

Excyst Eimeria tenella oocysts to release sporozoites.

-

Pre-incubate the sporozoites with various concentrations of this compound for 1 hour at 41°C.

-

Infect the MDBK cell monolayers with the treated sporozoites.

-

Incubate the infected cells for 24 hours at 41°C in a 5% CO2 atmosphere.

-

After incubation, wash the cells with PBS to remove non-invaded sporozoites.

-

Fix the cells with methanol and stain with Giemsa stain.

-

Count the number of intracellular sporozoites in treated and untreated wells using a microscope.

-

Calculate the percentage of invasion inhibition relative to the untreated control.

-

Intracellular Development Assay

This assay evaluates the effect of a compound on the development of the parasite within the host cells.

-

Materials:

-

Same as the sporozoite invasion assay.

-

-

Protocol:

-

Infect MDBK cell monolayers with Eimeria tenella sporozoites and incubate for 2-4 hours to allow for invasion.

-

Wash the cells with PBS to remove extracellular sporozoites.

-

Add culture medium containing various concentrations of this compound to the infected cells.

-

Incubate the plates for an additional 48-72 hours to allow for the development of schizonts.

-

Fix and stain the cells as described previously.

-

Count the number of schizonts in treated and untreated wells.

-

Calculate the percentage of inhibition of intracellular development.

-

Cytotoxicity Assay

This assay is crucial to determine if the observed anticoccidial activity is due to a specific effect on the parasite or general toxicity to the host cells.

-

Materials:

-

MDBK cells or another suitable cell line

-

Culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization solution (e.g., DMSO)

-

-

Protocol:

-

Seed MDBK cells in 96-well plates and culture until they reach approximately 80% confluency.

-

Expose the cells to a range of concentrations of this compound for 24-48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical experimental workflow for in vitro anticoccidial screening and the general mechanism of action for ionophores.

Caption: Experimental workflow for in vitro anticoccidial activity screening.

Caption: General mechanism of action of an ionophore anticoccidial.

References

Methodological & Application

Application Notes and Protocols for Measuring the Ionophore Activity of 16-Deethylindanomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionophores are lipid-soluble molecules that transport ions across cell membranes, disrupting electrochemical gradients and impacting various cellular processes. 16-Deethylindanomycin is a compound whose ionophoretic capabilities are of significant interest for research and potential therapeutic applications. These application notes provide a comprehensive guide to measuring the ionophore activity of this compound, with a primary focus on its potential to transport divalent cations such as calcium (Ca²⁺), a common activity for this class of molecules.

The following protocols detail the use of fluorescent indicators to monitor intracellular ion concentration changes, providing a robust method to quantify the ionophoretic effects of this compound. While the primary example focuses on Ca²⁺, the principles can be adapted for other ions, provided the appropriate fluorescent indicator is used.

Principle of the Assay

The most common method for assessing ionophore activity is to measure the increase in intracellular concentration of a specific ion upon exposure of cells to the compound of interest. This is typically achieved by pre-loading cells with a fluorescent dye that exhibits a significant change in fluorescence intensity upon binding to the target ion. The ionophore facilitates the transport of the ion from the extracellular medium into the cytoplasm, leading to an increase in the fluorescence signal, which can be measured over time using a fluorescence plate reader or microscope.

Data Presentation

Table 1: Comparative Ionophore Activity of this compound

| Compound | Concentration (µM) | Peak Fluorescence Intensity (RFU) | Time to Peak (seconds) | EC₅₀ (µM) |

| This compound | 0.1 | Data to be filled | Data to be filled | Data to be filled |

| 1 | Data to be filled | Data to be filled | ||

| 10 | Data to be filled | Data to be filled | ||

| Ionomycin (Control) | 1 | Data to be filled | Data to be filled | Data to be filled |

| DMSO (Vehicle) | 0.1% | Data to be filled | Data to be filled | N/A |

This table is a template for summarizing experimental data. Actual values will be generated from the experimental protocol below.

Table 2: Cation Selectivity of this compound

| Extracellular Cation | Peak Fluorescence Intensity (RFU) with 1 µM this compound |

| Ca²⁺ | Data to be filled |

| Mg²⁺ | Data to be filled |

| K⁺ | Data to be filled |

| Na⁺ | Data to be filled |

This table is a template to be populated with data from experiments designed to test the selectivity of the ionophore for different cations.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Influx Using a Fluorescent Plate Reader

This protocol describes a high-throughput method to quantify the Ca²⁺ ionophore activity of this compound in a cell-based assay.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

This compound

-

Ionomycin (positive control)

-

DMSO (vehicle control)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with excitation/emission filters for Fluo-4 (e.g., 494 nm/516 nm)

Procedure:

-

Cell Culture:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells into a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution: 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺.

-

Remove the culture medium from the wells and wash once with HBSS with Ca²⁺.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

After incubation, wash the cells twice with HBSS with Ca²⁺ to remove excess dye.

-

Add 100 µL of HBSS with Ca²⁺ to each well.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in HBSS with Ca²⁺ to achieve final desired concentrations (e.g., 0.1, 1, 10 µM).

-

Prepare a 1 µM solution of Ionomycin in HBSS with Ca²⁺ as a positive control.

-

Prepare a 0.1% DMSO solution in HBSS with Ca²⁺ as a vehicle control.

-

-

Fluorescence Measurement:

-

Set the fluorescence plate reader to record fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 5 seconds for a total of 5 minutes.

-

Establish a baseline fluorescence reading for 30 seconds.

-

Add 20 µL of the prepared compound dilutions, Ionomycin, or DMSO to the respective wells.

-

Continue recording the fluorescence for the remainder of the 5-minute period.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data by expressing it as a ratio (F/F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence.

-

Plot the fluorescence intensity over time for each concentration of this compound and the controls.

-

Determine the EC₅₀ value for this compound by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Protocol 2: Determining Cation Selectivity

This protocol is designed to assess the selectivity of this compound for different cations.

Materials:

-

All materials from Protocol 1

-

HBSS prepared without Ca²⁺ and supplemented with one of the following: 1 mM MgCl₂, 140 mM KCl, or 140 mM NaCl.

-

Fluorescent indicators for other ions (e.g., Magnesium Green™ for Mg²⁺, PBFI for K⁺, CoroNa™ Red for Na⁺) - Note: This protocol will proceed with Fluo-4 as an example of ruling out non-Ca²⁺ divalent cation transport.

Procedure:

-

Cell Culture and Dye Loading:

-

Follow steps 1 and 2 from Protocol 1 to culture and load cells with Fluo-4 AM.

-

-

Preparation of Assay Buffers:

-

Prepare four different assay buffers:

-

HBSS + 1 mM CaCl₂

-

HBSS + 1 mM MgCl₂

-

HBSS + 140 mM KCl

-

HBSS + 140 mM NaCl

-

-

-

Compound Addition and Measurement:

-

After dye loading and washing, replace the buffer in the wells with 100 µL of one of the four assay buffers.

-

Prepare a 1 µM solution of this compound in each of the four assay buffers.

-

Follow steps 4 and 5 from Protocol 1 to measure the fluorescence change upon addition of this compound in the presence of each different cation.

-

-

Data Analysis:

-

Compare the peak fluorescence response elicited by this compound in the presence of each cation. A significant increase in fluorescence only in the presence of a specific cation indicates selectivity.

-

Mandatory Visualizations

Caption: Workflow for measuring ionophore activity.

Caption: Mechanism of ionophore activity detection.

References

Application Notes and Protocols for 16-Deethylindanomycin in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Deethylindanomycin is a polyether antibiotic that functions as a potassium ionophore.[1] Ionophores are lipid-soluble molecules that bind to specific ions and facilitate their transport across biological membranes, disrupting the electrochemical gradients essential for cellular function.[2] By selectively transporting potassium ions (K⁺) across the cell membrane, this compound can alter the membrane potential, which in turn can impact a variety of cellular processes, including proliferation, signaling, and survival. These characteristics make it a compound of interest for research in areas such as oncology and cell biology.

This document provides detailed protocols for the preparation and use of this compound in cell culture applications, including methods for assessing its effects on cell viability and proliferation.

Data Presentation

Solubility and Stock Solution Preparation

| Solvent | Solubility | Recommended Stock Concentration | Storage |

| Dimethyl Sulfoxide (DMSO) | Soluble | 10 mM | -20°C, desiccated |

| Ethanol | Limited solubility, not recommended for primary stock | Not applicable | Not applicable |

| Water | Insoluble | Not applicable | Not applicable |

| Cell Culture Media | Insoluble (requires pre-dissolving in DMSO) | See working concentration | Not applicable |

Note: It is crucial to perform a solubility test for your specific lot of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required mass: Based on the molecular weight of this compound (465.63 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution.

-

Formula: Mass (mg) = 10 mmol/L * 0.001 L * 465.63 g/mol * 1000 mg/g

-

Example: To prepare 1 mL of a 10 mM stock solution, 4.66 mg of this compound is required.

-

-

Dissolution:

-

Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

-

Add the required volume of anhydrous DMSO.

-

Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

-

-

Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for DMSO stocks due to the potential for the compound to bind to filter membranes.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light and moisture.

-

Protocol 2: Preparation of Working Solutions in Cell Culture Media

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile conical tubes

Procedure:

-

Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

-

Mixing: Gently mix the working solutions by inverting the tubes. Do not vortex vigorously, as this can cause frothing of the medium.

-

Immediate Use: Use the freshly prepared working solutions immediately for treating cells.

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability and proliferation using a colorimetric MTT assay.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound working solutions

-

Vehicle control medium (containing the same final concentration of DMSO as the highest concentration of the compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment:

-

After 24 hours, carefully remove the medium.

-

Add 100 µL of the prepared this compound working solutions in a dose-responsive manner (e.g., 0.1, 1, 10, 100 µM).

-

Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 15 minutes at room temperature with gentle shaking, protected from light.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

-

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

References

Application Notes and Protocols for 16-Deethylindanomycin in Lipid Bilayer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Deethylindanomycin is a novel synthetic compound with potential therapeutic applications. Its molecular structure suggests possible interactions with cellular membranes.[1][2] Understanding the mechanism of action of this compound at the lipid bilayer level is crucial for elucidating its pharmacological effects and for the development of new drugs. These application notes provide detailed experimental protocols for investigating the interaction of this compound with artificial lipid bilayers using state-of-the-art biophysical techniques. The protocols are designed to be adaptable for various research questions, from characterizing the compound's effect on membrane permeability to elucidating its interaction with specific ion channels.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described below.

Table 1: Electrophysiological Parameters of this compound-Induced Ion Channels

| Parameter | Value | Units |

| Single-Channel Conductance (γ) | e.g., 72 | pS |

| Open Probability (Po) | e.g., 0.89 | - |

| Mean Open Time (τo) | e.g., 5.2 | ms |

| Mean Closed Time (τc) | e.g., 1.8 | ms |

| Reversal Potential (Erev) | e.g., +10 | mV |

| Ion Selectivity (PK/PNa) | e.g., 5.4 | - |

Table 2: Fluorescence Microscopy Analysis of this compound-Lipid Bilayer Interaction

| Parameter | Value | Units |

| Binding Affinity (Kd) | e.g., 2.5 | µM |

| Förster Resonance Energy Transfer (FRET) Efficiency | e.g., 0.6 | - |

| Lipid Extraction Threshold (Peptide/Lipid Ratio) | e.g., 1:50 | - |

Table 3: Molecular Dynamics Simulation Parameters and Results

| Parameter | Value | Units |

| Area per Lipid | e.g., 65.2 | Ų |

| Bilayer Thickness | e.g., 38.5 | Å |

| Order Parameter (SCD) | e.g., 0.4 | - |

| Free Energy of Binding (ΔGbind) | e.g., -8.2 | kcal/mol |

Experimental Protocols

I. Planar Lipid Bilayer Electrophysiology

This protocol is designed to characterize the potential ion channel-forming or -modulating properties of this compound.[3][4][5][6][7][8][9]

Materials:

-

Planar lipid bilayer workstation

-

Voltage-clamp amplifier

-

Ag/AgCl electrodes

-

Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)

-

Electrolyte solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Bilayer chamber and cuvettes

Procedure:

-

Chamber Preparation: Thoroughly clean the bilayer chamber and cuvettes to remove any contaminants.

-

Bilayer Formation:

-

Fill the cis and trans chambers with the electrolyte solution.

-

Apply a small amount of the lipid solution to the aperture separating the two chambers using a glass rod or a pipette tip.

-

Monitor the capacitance of the system. A stable capacitance of approximately 0.4-0.8 µF/cm² indicates the formation of a stable bilayer.[5]

-

-

Compound Addition:

-

Add a known concentration of this compound to the cis chamber.

-

Gently stir the solution to ensure proper mixing.

-

-

Data Acquisition:

-

Apply a series of voltage steps across the bilayer and record the resulting current using the voltage-clamp amplifier.

-

Observe for discrete, stepwise increases in current, which are indicative of single-channel events.

-

Record data for a sufficient duration to allow for statistical analysis of channel gating.

-

-

Data Analysis:

-

Generate current-voltage (I-V) plots to determine the single-channel conductance.

-

Create all-points histograms to analyze the open and closed states of the channel.

-

Calculate the open probability (Po), mean open time (τo), and mean closed time (τc).

-

Determine the reversal potential (Erev) and calculate ion selectivity using the Goldman-Hodgkin-Katz equation.

-

II. Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)

This protocol allows for the direct visualization of the interaction between this compound and lipid bilayers, including binding and potential membrane disruption.[10][11][12][13][14][15]

Materials:

-

Fluorescence microscope with a high-sensitivity camera

-

Giant Unilamellar Vesicles (GUVs) incorporating a fluorescent lipid probe (e.g., NBD-PE)

-

Fluorescently labeled this compound (if available) or a suitable fluorescent dye for labeling

-

Microscope slides and coverslips

-

Buffer solution (e.g., PBS)

Procedure:

-

GUV Preparation: Prepare GUVs using the electroformation method or gentle hydration of a lipid film.

-

Sample Preparation:

-

Place a small volume of the GUV suspension on a microscope slide.

-

Add a solution of this compound to the GUV suspension at the desired concentration.

-

-

Image Acquisition:

-

Observe the GUVs under the fluorescence microscope.

-

Acquire images and time-lapse series to monitor the interaction over time.

-

Use appropriate filter sets for the fluorescent probes being used.

-

-

Data Analysis:

-

Quantify the fluorescence intensity at the GUV membrane to determine the extent of this compound binding.

-

Analyze changes in GUV morphology, such as vesicle deformation, budding, or lysis, which may indicate membrane disruption.[14]

-

If using FRET pairs, calculate the FRET efficiency to measure the proximity of the compound to the lipid bilayer.

-

III. Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the interaction of this compound with the lipid bilayer, complementing experimental data.[16][17][18][19][20]

Software:

-

GROMACS, NAMD, or other MD simulation packages

-

Force fields suitable for lipids and small molecules (e.g., CHARMM36, AMBER)

-

Visualization software (e.g., VMD, PyMOL)

Procedure:

-

System Setup:

-

Build a model of a hydrated lipid bilayer (e.g., POPC).

-

Generate the 3D structure and parameters for this compound.

-

Place one or more molecules of this compound in the simulation box, either in the aqueous phase or initially embedded within the bilayer.

-

-

Simulation:

-

Perform energy minimization of the system.

-

Run an equilibration simulation in the NVT (constant number of particles, volume, and temperature) and then the NPT (constant number of particles, pressure, and temperature) ensemble.

-

Run a production simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the interaction and reach equilibrium.

-

-

Data Analysis:

-

Analyze the trajectory to determine the preferred location and orientation of this compound within the lipid bilayer.

-

Calculate structural properties of the bilayer, such as the area per lipid, bilayer thickness, and lipid order parameters, to assess the compound's effect on membrane structure.

-

Calculate the potential of mean force (PMF) to determine the free energy profile of the compound as it crosses the bilayer.

-

Mandatory Visualizations

References

- 1. This compound | 117615-33-5 [m.chemicalbook.com]

- 2. PubChemLite - this compound (C29H39NO4) [pubchemlite.lcsb.uni.lu]

- 3. Preparation of Artificial Bilayers for Electrophysiology Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Planar lipid bilayer electrophysiology [bio-protocol.org]

- 5. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elements-ic.com [elements-ic.com]

- 7. Bilayers - University of Maryland, Baltimore [dental.umaryland.edu]

- 8. Reconstitution and functional characterization of ion channels from nanodiscs in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers [mdpi.com]

- 11. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. Interaction of daptomycin with lipid bilayers: a lipid extracting effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interaction of Daptomycin with Lipid Bilayers: A Lipid Extracting Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanistic Understanding from Molecular Dynamics in Pharmaceutical Research 2: Lipid Membrane in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Dynamics Simulations of Lipid Bilayers [blanco.biomol.uci.edu]

- 20. mdpi.com [mdpi.com]

Determining the Minimum Inhibitory Concentration (MIC) of 16-Deethylindanomycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Deethylindanomycin, also known as A83094A, is a pyrrole-ether antibiotic produced by Streptomyces setonii. Structurally similar to indanomycin, it exhibits in vitro activity against Gram-positive bacteria and coccidia. The determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its antimicrobial potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, in accordance with established standards from the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Assay